1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 1514204-74-0
VCID: VC2734168
InChI: InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3
SMILES: CN1C=CC2=C(C=CC=C21)CN3CCNCC3
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole

CAS No.: 1514204-74-0

Cat. No.: VC2734168

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole - 1514204-74-0

Specification

CAS No. 1514204-74-0
Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name 1-methyl-4-(piperazin-1-ylmethyl)indole
Standard InChI InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3
Standard InChI Key TUAUBKRSMZWDAI-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C=CC=C21)CN3CCNCC3
Canonical SMILES CN1C=CC2=C(C=CC=C21)CN3CCNCC3

Introduction

Chemical Identity and Structure

1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole (CID: 82510091) is an organic compound belonging to the indole-piperazine hybrid class. It features an indole core with a methyl substituent at position 1 (the nitrogen atom) and a piperazine ring attached via a methylene bridge at position 4 of the indole ring system. This compound is registered with the CAS number 1514204-74-0 .

The structure consists of three main components:

  • An indole core structure (bicyclic aromatic heterocycle)

  • A methyl group attached to the nitrogen atom (position 1) of the indole

  • A piperazine ring connected to position 4 of the indole via a methylene (-CH2-) bridge

The indole scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals. Similarly, the piperazine moiety is commonly found in compounds exhibiting neurological, antimicrobial, and anticancer activities.

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole provide insights into its potential pharmacokinetic behavior and interactions with biological systems.

Table 1: Physical and Chemical Properties of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole

PropertyValue
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
CAS Number1514204-74-0
PubChem CID82510091
IUPAC Name1-methyl-4-(piperazin-1-ylmethyl)indole
SMILESCN1C=CC2=C(C=CC=C21)CN3CCNCC3
InChIKeyTUAUBKRSMZWDAI-UHFFFAOYSA-N

The compound contains three nitrogen atoms: one in the indole ring system and two in the piperazine ring. The presence of both lipophilic (indole and methyl) and hydrophilic (piperazine) moieties suggests a balanced lipophilicity profile, which may contribute to favorable pharmacokinetic properties in biological systems .

Structural Characteristics and Chemical Reactivity

The structural features of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole significantly influence its chemical reactivity and potential biological interactions.

Indole Moiety

The indole core consists of a benzene ring fused to a pyrrole ring, creating an electron-rich aromatic system. The N-methylation at position 1:

  • Prevents the formation of hydrogen bonds through the indole NH

  • Increases lipophilicity compared to non-methylated analogs

  • May enhance metabolic stability by blocking a potential site of metabolism

  • Alters the electronic distribution within the indole system

Piperazine Moiety

The piperazine ring provides:

  • A basic nitrogen atom capable of accepting protons under physiological conditions

  • Potential for hydrogen bonding interactions with biological targets

  • A site for further derivatization to optimize pharmacological properties

  • Enhanced water solubility compared to purely lipophilic structures

Methylene Bridge

The methylene (-CH2-) linker between the indole and piperazine:

These structural features collectively contribute to the compound's potential for diverse chemical interactions and biological activities .

Potential ActivityMechanismRelated Findings
AnticancerCytotoxicityRelated indole-piperazines showed activity against HUH7, MCF7, and HCT116 cancer cells
HDAC InhibitionEnzyme bindingIndole-piperazine hybrids demonstrated HDAC1 inhibition (IC50 = 205 nM)
Tubulin Polymerization InhibitionDisruption of microtubule formation1-methyl-1H-indole derivatives showed tubulin inhibition (IC50 = 2.12 μM)
Cell Cycle ModulationG2/M phase arrestRelated compounds induced cell cycle arrest and apoptosis in cancer cells

Structure-Activity Relationship Insights

Analysis of related indole-piperazine compounds provides insights into potential structure-activity relationships that may apply to 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole:

Indole Substitution Patterns

The position of substitution on the indole ring significantly impacts biological activity:

  • Position 4 substitution (as in our compound) may confer specific binding characteristics

  • Related compounds with substitution at position 3 have shown notable cytotoxic activity

  • N-methylation at position 1 often enhances cell permeability and metabolic stability

Piperazine Modifications

The piperazine ring provides opportunities for activity modulation:

  • The unsubstituted nitrogen of piperazine serves as a potential site for hydrogen bonding

  • In related compounds, substitution on the piperazine ring has been used to optimize activity and selectivity profiles

  • The basicity of piperazine contributes to improved aqueous solubility and biological distribution

Linker Influence

The methylene bridge between indole and piperazine affects molecular flexibility:

  • It allows conformational adaptation for optimal target binding

  • Compared to direct attachment, the methylene spacer reduces steric hindrance

  • The length and nature of this linker influence the relative orientation of pharmacophoric groups

These structure-activity insights provide valuable guidance for potential optimization of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole for specific biological targets and applications .

Comparative Analysis with Related Compounds

1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole can be compared with several structurally related compounds to understand its unique features and potential properties.

Table 3: Comparison of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole with Related Compounds

CompoundStructural DifferenceProperties/Activities
1-methyl-4-(piperazin-1-yl)-1H-indoleDirect piperazine attachment at position 4 (no methylene bridge)Similar chemical properties, potentially different biological activity due to conformational constraints
4-[(Piperazin-1-yl)methyl]-1H-indoleNo methyl group at position 1May have different lipophilicity and binding properties due to the absence of N-methyl
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivativesSubstitution at position 3 instead of position 4Demonstrated cytotoxic activity against cancer cell lines
5-(4-Methylpiperazin-1-yl)-1H-indolePiperazine at position 5 with methyl substituentDifferent spatial arrangement may affect target binding
1-[(4-Benzylpiperazin-1-yl)methyl]indole-2,3-dioneContains indole-2,3-dione core with different substitution patternModified electronic properties and hydrogen bonding capabilities

The structural differences highlight how small modifications to the core scaffold can potentially lead to significant changes in biological activity and physicochemical properties. This comparative analysis provides a foundation for understanding the potential unique contributions of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole in biological systems .

Research Applications and Future Directions

Based on the properties and potential activities of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole, several promising research directions emerge:

Medicinal Chemistry Applications

The compound shows potential for development in several therapeutic areas:

  • As a lead structure for anticancer agent development, particularly for solid tumors

  • For exploration as an HDAC inhibitor for epigenetic regulation

  • As a scaffold for developing compounds targeting tubulin polymerization

  • For investigation in other areas where indole derivatives show activity, such as anti-inflammatory and antimicrobial applications

Structure Optimization Strategies

Future research could focus on structural modifications to enhance potency and selectivity:

  • Substitution at various positions of the indole ring to explore electronic effects

  • Modification of the piperazine ring with functional groups to enhance target binding

  • Exploration of different linkers between the indole and piperazine moieties

  • Development of hybrid molecules incorporating additional pharmacophores

Biological Evaluation Priorities

Comprehensive biological assessment should include:

  • Cytotoxicity screening against diverse cancer cell panels

  • Enzymatic assays for HDAC inhibition and other relevant targets

  • Investigation of cellular mechanisms, including apoptosis induction and cell cycle effects

  • In vivo evaluation of promising derivatives for pharmacokinetics and efficacy

Computational Approaches

Computational studies can accelerate optimization efforts:

  • Molecular docking studies with potential biological targets

  • Quantitative structure-activity relationship (QSAR) modeling

  • Molecular dynamics simulations to understand binding interactions

  • Pharmacophore modeling to identify essential structural features

These research directions highlight the significant potential of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole as a valuable compound in medicinal chemistry research and drug discovery efforts .

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